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Compound of Interest

Compound Name: 2,4,6-Triguanidino-1,3,5-triazine

Cat. No.: B3327203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Triguanidino triazine, a derivative of the 1,3,5-triazine core, is a molecule of interest due to the

presence of multiple guanidino groups, which are known to participate in various biological

interactions. A thorough understanding of its physicochemical properties is fundamental for its

application in research and drug development. This technical guide provides a summary of the

known properties of 2,4,6-triguanidino-1,3,5-triazine, outlines standard experimental

protocols for their determination, and presents a general synthetic pathway. Due to the limited

availability of specific experimental data for triguanidino triazine, properties of the closely

related compound, 2,4,6-triamino-1,3,5-triazine (melamine), are provided for comparative

purposes.

Core Physicochemical Properties
Currently, there is a notable scarcity of experimentally determined physicochemical data for

2,4,6-triguanidino-1,3,5-triazine in publicly accessible literature. The information available is

primarily limited to its basic chemical identifiers.

Table 1: Core Properties of 2,4,6-Triguanidino-1,3,5-triazine
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Property Value Source

CAS Number 32151-75-0 [1][2]

Molecular Formula C₆H₁₂N₁₂ [2]

Molecular Weight 252.25 g/mol [2]

Canonical SMILES
C1(=NC(=NC(=N1)N=C(N)N)N

=C(N)N)N=C(N)N

IUPAC Name
1,1',1''-(1,3,5-triazine-2,4,6-

triyl)triguanidine

Comparative Physicochemical Data: 2,4,6-Triamino-
1,3,5-triazine (Melamine)
To provide a contextual reference, the well-characterized properties of 2,4,6-triamino-1,3,5-

triazine (melamine) are presented below. It is crucial to note that the substitution of amino

groups with guanidino groups is expected to significantly alter these properties due to

differences in basicity, hydrogen bonding capacity, and steric hindrance.

Table 2: Physicochemical Properties of 2,4,6-Triamino-1,3,5-triazine (Melamine)

Property Value Source

CAS Number 108-78-1 [3]

Molecular Formula C₃H₆N₆ [3]

Molecular Weight 126.12 g/mol [3]

Melting Point >300 °C (decomposes) [3]

Boiling Point Sublimes [3]

Solubility in Water 3.2 g/L at 20 °C [3]

pKa 5.0

Appearance White crystalline powder [3]
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Synthesis of Substituted 1,3,5-Triazines
The general and most common method for synthesizing 2,4,6-trisubstituted-1,3,5-triazines

involves the sequential nucleophilic substitution of the chlorine atoms of 2,4,6-trichloro-1,3,5-

triazine (cyanuric chloride).[4][5][6] The reactivity of the chlorine atoms decreases with each

substitution, allowing for controlled synthesis by adjusting the reaction temperature.

Below is a generalized workflow for the synthesis of a trisubstituted triazine.

2,4,6-Trichloro-1,3,5-triazine
(Cyanuric Chloride)

2-Substituted-4,6-dichloro-1,3,5-triazine

1st Substitution
(low temperature, e.g., 0-5 °C)

Nucleophile (e.g., Guanidine)

2,4-Disubstituted-6-chloro-1,3,5-triazine

2,4,6-Trisubstituted-1,3,5-triazine
(e.g., Triguanidino triazine)

2nd Substitution
(intermediate temperature, e.g., room temp.)

3rd Substitution
(higher temperature, e.g., reflux)

Click to download full resolution via product page

Caption: General synthesis workflow for 2,4,6-trisubstituted-1,3,5-triazines.

Experimental Protocols for Physicochemical
Characterization
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The following are standard, detailed methodologies for the experimental determination of key

physicochemical properties.

Determination of Melting Point
Methodology: Capillary Melting Point Method.

Apparatus: Digital melting point apparatus.

Procedure:

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube

to a height of 2-3 mm.

The capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected

melting point.

The temperature range from the appearance of the first liquid droplet to the complete

liquefaction of the sample is recorded as the melting point range.

For compounds that decompose, the temperature at which discoloration or charring is

observed is noted as the decomposition point.

Determination of Solubility
Methodology: Equilibrium Solubility Method (Shake-Flask).

Procedure:

An excess amount of the solid compound is added to a known volume of the solvent (e.g.,

water, ethanol, DMSO) in a sealed flask.

The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged

period (e.g., 24-48 hours) to ensure equilibrium is reached.

The suspension is then filtered to remove the undissolved solid.
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The concentration of the dissolved compound in the clear filtrate is determined using a

suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating a

known volume of the solvent and weighing the residue.

The solubility is expressed in units such as g/L or mol/L.

Determination of Acid Dissociation Constant (pKa)
Methodology: Potentiometric Titration.

Apparatus: pH meter with a suitable electrode, burette, and a constant temperature bath.

Procedure:

A known concentration of the compound is dissolved in a suitable solvent (often a co-

solvent system like water-ethanol if aqueous solubility is low).

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong

base (e.g., NaOH), depending on the nature of the compound.

The pH of the solution is measured after each incremental addition of the titrant.

A titration curve is generated by plotting the pH versus the volume of titrant added.

The pKa is determined from the pH at the half-equivalence point(s) on the titration curve.

For a polyprotic base like triguanidino triazine, multiple pKa values corresponding to the

protonation of the different basic sites would be expected.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: Provides information about the molecular structure. Due to the potential

for low solubility, deuterated solvents such as DMSO-d₆ or trifluoroacetic acid might be

necessary. The spectra of amino-substituted triazines can be complex due to restricted

rotation around the C-N bonds, leading to broadened signals.

Infrared (IR) Spectroscopy:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3327203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifies the presence of functional groups. Expected characteristic peaks for triguanidino

triazine would include N-H stretching and bending vibrations, C=N stretching from the

guanidino groups, and vibrations associated with the triazine ring.

UV-Vis Spectroscopy:

Provides information about the electronic transitions within the molecule. The wavelength

of maximum absorbance (λmax) can be determined by scanning a solution of the

compound over a range of UV and visible wavelengths.

Logical Relationships in Drug Development
The physicochemical properties of a compound like triguanidino triazine are critical

determinants of its behavior in biological systems and its suitability as a drug candidate. The

following diagram illustrates the interconnectedness of these properties with key drug

development considerations.

Physicochemical Properties
(Solubility, pKa, Lipophilicity)

ADME
(Absorption, Distribution, Metabolism, Excretion)

Influences

Formulation Development

Dictates

Pharmacological Efficacy

Impacts

Toxicology
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Caption: Interrelationship of physicochemical properties and drug development stages.

Conclusion
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While 2,4,6-triguanidino-1,3,5-triazine presents an interesting scaffold for medicinal chemistry

and materials science, a comprehensive experimental characterization of its physicochemical

properties is not yet widely available. The methodologies outlined in this guide provide a

framework for researchers to systematically determine these crucial parameters. Such data will

be invaluable for elucidating the structure-activity relationships of this compound and for

advancing its potential applications. Further research is strongly encouraged to fill the existing

gaps in our understanding of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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